molecular formula C11H11N5O3S B2741281 3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one CAS No. 303151-95-3

3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one

Cat. No.: B2741281
CAS No.: 303151-95-3
M. Wt: 293.3
InChI Key: VFFTZKRJZDIYFE-UHFFFAOYSA-N
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Description

3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one is a complex organic compound that features a nitro-pyridine moiety linked to a triazole ring via a sulfanyl group

Scientific Research Applications

3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed when working with any chemical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where a 3-nitro-2-pyridinyl halide reacts with a sulfanyl-triazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO

    Cyclization: Acid or base catalysts, elevated temperatures

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of sulfanyl-substituted triazole compounds.

Mechanism of Action

The mechanism of action of 3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the triazole ring could facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline
  • 2-({3-Nitro-2-pyridinyl}sulfanyl)-3-pyridinol

Uniqueness

3-{3-[(3-nitropyridin-2-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}butan-2-one is unique due to the presence of both a nitro-pyridine and a triazole ring in its structure. This combination of functional groups provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

3-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-7(8(2)17)15-6-13-11(14-15)20-10-9(16(18)19)4-3-5-12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFTZKRJZDIYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C=NC(=N1)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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